molecular formula C14H11ClF3N3O2 B2833838 N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide CAS No. 2034634-22-3

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2833838
CAS No.: 2034634-22-3
M. Wt: 345.71
InChI Key: LEKCXYCCGPTNAG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme inhibition or receptor binding due to its unique structural featuresIndustrially, it can be used in the production of agrochemicals or specialty chemicals .

Future Directions

The study and development of new pyrimidine derivatives is an active area of research, given their wide range of biological activities. This particular compound, with its unique set of functional groups, could be of interest in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields. Industrial production methods may involve optimizing these reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide can be compared with other similar compounds, such as N-(2-chloro-5-(trifluoromethyl)phenyl)imidodicarbonimidic diamide and N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide. These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-2-23-12-6-11(19-7-20-12)13(22)21-10-5-8(14(16,17)18)3-4-9(10)15/h3-7H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKCXYCCGPTNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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